methyl 4-[({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
METHYL 4-(2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that incorporates several functional groups, including benzofuran, triazole, and benzoate moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes.
Synthesis of Triazole Ring: The triazole ring is often formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, which involves azides and alkynes.
Coupling Reactions: The benzofuran and triazole moieties are then coupled using appropriate linkers and reagents to form the desired intermediate.
Final Esterification: The final step involves esterification to introduce the methyl benzoate group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL 4-(2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its multiple functional groups.
Material Science: The compound’s structural properties may be exploited in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 4-(2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The triazole ring can also interact with metal ions and other biomolecules, affecting their function. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which also contain the benzofuran ring, are known for their biological activities.
Triazole Derivatives: Compounds such as fluconazole and itraconazole, which contain the triazole ring, are widely used as antifungal agents.
Uniqueness
METHYL 4-(2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE is unique due to its combination of benzofuran and triazole moieties, which may confer synergistic effects and enhance its biological activity compared to compounds containing only one of these functional groups.
Properties
Molecular Formula |
C21H18N4O4S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
methyl 4-[[2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H18N4O4S/c1-25-19(17-11-14-5-3-4-6-16(14)29-17)23-24-21(25)30-12-18(26)22-15-9-7-13(8-10-15)20(27)28-2/h3-11H,12H2,1-2H3,(H,22,26) |
InChI Key |
QZKDGZKIHPBTRS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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